(6-Bromoquinolin-2-YL)methanol
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Overview
Description
(6-Bromoquinolin-2-YL)methanol is a chemical compound with the molecular formula C10H8BrNO. It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of applications in medicinal and industrial chemistry due to their unique chemical properties .
Preparation Methods
The synthesis of (6-Bromoquinolin-2-YL)methanol typically involves the hydroxymethylation of 6-bromoquinoline. One common method is the electrophotocatalytic hydroxymethylation of azaarenes with methanol . This process involves the use of a photocatalyst and methanol under specific reaction conditions to introduce the hydroxymethyl group into the quinoline ring.
Chemical Reactions Analysis
(6-Bromoquinolin-2-YL)methanol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxymethyl group to a carboxyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The bromine atom can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction and conditions used.
Scientific Research Applications
(6-Bromoquinolin-2-YL)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Quinoline derivatives are known for their therapeutic potential, and this compound is explored for its potential use in drug development.
Industry: It is used in the production of dyes, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of (6-Bromoquinolin-2-YL)methanol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
(6-Bromoquinolin-2-YL)methanol can be compared with other similar compounds, such as:
6-Bromoquinoline: This compound lacks the hydroxymethyl group and has different chemical properties and applications.
(6-Bromoquinolin-8-YL)methanol: This is another derivative with the hydroxymethyl group at a different position on the quinoline ring, leading to variations in its chemical behavior and applications.
Properties
CAS No. |
1196151-65-1 |
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Molecular Formula |
C10H8BrNO |
Molecular Weight |
238.08 g/mol |
IUPAC Name |
(6-bromoquinolin-2-yl)methanol |
InChI |
InChI=1S/C10H8BrNO/c11-8-2-4-10-7(5-8)1-3-9(6-13)12-10/h1-5,13H,6H2 |
InChI Key |
FAYMUBBAEWEMTD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)CO)C=C1Br |
Origin of Product |
United States |
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